molecular formula C12H16ClN B1336392 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride CAS No. 34333-31-8

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride

Cat. No.: B1336392
CAS No.: 34333-31-8
M. Wt: 209.71 g/mol
InChI Key: NZJJOLKDAUTQAL-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride is a chemical compound known for its significant pharmacological and industrial applications. It is a derivative of quinoline, characterized by the presence of three methyl groups at positions 2, 2, and 4, and a hydrochloride group. This compound is widely used as an antioxidant in rubber and polymer industries due to its ability to prevent oxidative degradation.

Mechanism of Action

Target of Action

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a compound with significant pharmacological importance . It is known to have a wide array of properties including antibacterial, antidiabetic, antimalarial, and anti-inflammatory . It also acts as a lipid peroxidation inhibitor . .

Mode of Action

It is known that tmq and its derivatives function as powerful antioxidants , suggesting that they may interact with reactive oxygen species (ROS) and other free radicals in the body, neutralizing them and preventing oxidative damage.

Result of Action

TMQ is known to have significant antioxidant activity . It is used in the rubber industry as an effective industrial antioxidant . In the context of biological systems, antioxidants like TMQ can help protect cells from damage caused by harmful free radicals and reactive oxygen species.

Action Environment

The action of TMQ can be influenced by various environmental factors. For instance, in the rubber industry, TMQ is used as an antioxidant in styrene-butadiene rubber composites . The antioxidant activity of TMQ and its derivatives can be compared under different conditions, such as thermo-oxidative aging . .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form dihydroquinoline derivatives.

    Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant pharmacological and industrial applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride is unique due to its specific structure, which imparts significant antioxidant properties. Compared to similar compounds, it is more effective in preventing oxidative degradation in industrial applications .

Properties

IUPAC Name

2,2,4-trimethyl-1H-quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h4-8,13H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJJOLKDAUTQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=CC=CC=C12)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424938
Record name 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34333-31-8
Record name Quinoline, 1,2-dihydro-2,2,4-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34333-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the applications of 2,2,4-Trimethyl-1,2-Dihydroquinoline Hydrochloride outside of its potential medicinal uses?

A1: this compound, a quaternary ammonium compound, has been investigated for its use as a coagulant in the production of butadiene-styrene rubber latices []. This application leverages its ability to interact with and destabilize the latex particles, leading to coagulation.

Q2: Are there any studies exploring the structure-activity relationship of this compound and its analogues?

A2: While the provided abstracts don't offer details about the structure-activity relationship of this compound itself, one study focuses on developing EQ-6, a novel analogue of Ethoxyquin []. Although the specific structure of EQ-6 is not disclosed, this research suggests ongoing efforts to understand how modifications to similar chemical structures can impact their activity and potentially lead to improved therapeutic candidates.

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